N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
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Overview
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl ring, a hydroxyethoxy group, a methyloxazole moiety, and a benzenesulfonamide group, making it a molecule of interest for its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide typically involves multiple steps:
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Formation of the Cyclopentyl Intermediate: : The cyclopentyl ring can be functionalized with a hydroxyethoxy group through a nucleophilic substitution reaction. This involves reacting cyclopentyl bromide with ethylene glycol in the presence of a base such as potassium carbonate.
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Oxazole Ring Formation: : The methyloxazole ring can be synthesized via a cyclization reaction involving a suitable precursor like 2-amino-2-methylpropanol and a carboxylic acid derivative under acidic conditions.
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Sulfonamide Formation: : The final step involves coupling the cyclopentyl intermediate with the methyloxazole derivative and a benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: : The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
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Substitution: : The benzenesulfonamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, triethylamine.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The presence of the sulfonamide group is particularly interesting, as sulfonamides are known for their antibacterial properties.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide exerts its effects would depend on its specific interactions with molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxazole ring may interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopentylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide: Lacks the hydroxyethoxy group, potentially altering its solubility and reactivity.
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(2-methylthiazol-4-yl)benzenesulfonamide: Contains a thiazole ring instead of an oxazole ring, which may affect its biological activity.
Uniqueness
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-14-20-17(12-24-14)15-4-6-16(7-5-15)26(22,23)19-13-18(25-11-10-21)8-2-3-9-18/h4-7,12,19,21H,2-3,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSZDBOLNRAYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCCC3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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